Isosorbide-di-(4-nitrophenyl carbamate) is a symmetric, dicarbamate-functionalized derivative of the renewable bicyclic diol isosorbide, primarily utilized as a metabolically stable cholinesterase inhibitor and structural scaffold in neurological drug discovery. Unlike mixed isosorbide-2-carbamate-5-ester derivatives, which are highly susceptible to rapid esterase-mediated hydrolysis in complex biological matrices, this dicarbamate compound provides a robust, hydrolysis-resistant profile [1]. Presenting as a highly crystalline yellow powder with a melting point of 262.2 °C, it offers excellent thermal stability and handling characteristics for rigorous laboratory workflows [1]. For procurement professionals and assay developers, this compound serves as a critical, stable reference material for acetylcholinesterase (AChE) inhibition studies and structure-activity relationship (SAR) baselining, particularly where the electron-withdrawing 4-nitro substitution is required for target engagement.
Preferential AChE inhibitor for cholinergic pathway studies in neurodegenerative disease models
Reported murine plasma stability supports in vivo exposure studies; distinct from ester-based leads
4-Nitrophenyl group drives cholinesterase engagement; paired inactive 4-Cl analog enables SAR studies
Generic substitution with other isosorbide carbamates or mixed ester-carbamates critically compromises either target affinity or metabolic stability. While mixed isosorbide-2-carbamate-5-esters may exhibit higher baseline potency, they undergo rapid hydrolysis at the 5-ester position in plasma, rendering them unsuitable for prolonged in vivo models or matrix-heavy assays [1]. Furthermore, substituting the 4-nitro group with other halogens entirely abolishes activity; for instance, the 4-chlorophenyl analog fails to inhibit cholinesterase enzymes to any significant extent [1]. Consequently, procuring the exact di-(4-nitrophenyl) carbamate is mandatory for workflows requiring both sustained structural integrity in plasma and quantifiable AChE inhibition.
4-Chlorophenyl analog is inactive
The 4-Cl congener shows no significant cholinesterase inhibition; electronic difference creates an activity cliff.
Dibenzyl dicarbamate favors BuChE
Analog 2g preferentially inhibits butyrylcholinesterase, not AChE. Cholinesterase selectivity direction is reversed.
Ester-based isosorbides are plasma labile
The 5-ester group in related leads undergoes rapid mouse plasma hydrolysis; only the dicarbamate scaffold provides reported stability.
The specific electron-withdrawing properties of the 4-nitro group are absolute requirements for the compound's bioactivity. In direct comparative assays, Isosorbide-di-(4-nitrophenyl carbamate) demonstrated the highest potency among the dicarbamate series, achieving an IC50 of 5.4 μM against AChE [1]. In stark contrast, the closely related di-4-chlorophenyl carbamate failed to exhibit any significant inhibition of either cholinesterase enzyme [1].
| Evidence Dimension | AChE Inhibition (IC50) |
| Target Compound Data | 5.4 μM |
| Comparator Or Baseline | Isosorbide-di-(4-chlorophenyl carbamate) (No significant inhibition) |
| Quantified Difference | Complete restoration of activity from an inactive baseline |
| Conditions | In vitro cholinesterase inhibition assay |
Procuring the 4-nitro derivative is essential for researchers needing a functional AChE inhibitor, as generic halogen substitution results in a complete loss of target affinity.
The dicarbamate structural motif provides critical resistance to enzymatic degradation compared to legacy mixed-ester compounds. While isosorbide-2-carbamate-5-esters are potent, they are rapidly hydrolyzed at the 5-ester group by esterases present in mouse plasma, severely attenuating their effective in vivo potency [1]. Isosorbide-di-(4-nitrophenyl carbamate) replaces the vulnerable ester linkage with a second carbamate, bypassing this specific degradation pathway and maintaining structural integrity in plasma-rich environments [1].
| Evidence Dimension | Resistance to plasma esterase hydrolysis |
| Target Compound Data | Stable dicarbamate scaffold |
| Comparator Or Baseline | Isosorbide-2-carbamate-5-esters (Rapid 5-ester hydrolysis) |
| Quantified Difference | Elimination of the primary esterase-mediated degradation pathway |
| Conditions | Exposure to mouse plasma / liver homogenate |
This stability makes the dicarbamate the required choice for in vivo efficacy models where premature ester hydrolysis would confound pharmacokinetic data.
The symmetric di-(4-nitrophenyl) substitution imparts exceptional solid-state properties to the isosorbide core. The compound isolates as a highly crystalline yellow powder with a sharp melting point of 262.2 °C and distinct IR carbamate signatures (C=O at 1744 cm−1, 2° NH at 3383 cm−1) [1]. This high thermal stability contrasts with many asymmetric or aliphatic isosorbide derivatives, which frequently present as oils or low-melting solids that complicate precise gravimetric dispensing [1].
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | 262.2 °C (Crystalline solid) |
| Comparator Or Baseline | Typical asymmetric isosorbide derivatives (Oils / low-melting solids) |
| Quantified Difference | Significantly higher melting point ensuring solid-state stability |
| Conditions | Standard laboratory ambient handling and storage |
The high-melting crystalline form ensures superior shelf-life and high-precision weighing for reproducible stock solution preparation in high-throughput screening.
Due to its validated IC50 of 5.4 μM against AChE and its structural divergence from traditional ester-based inhibitors, this compound is ideally suited as a stable reference standard in high-throughput screening assays. Its resistance to plasma esterases ensures that baseline inhibition metrics remain consistent even when assays incorporate complex biological matrices or tissue homogenates [1].
The dicarbamate architecture serves as a critical starting point for medicinal chemistry programs targeting Alzheimer's Disease (AD) and other neurodegenerative conditions. By demonstrating that the dicarbamate backbone survives the aggressive esterase activity of mouse plasma—unlike its 5-ester counterparts—it provides a validated, stable template for further derivatization and optimization of pharmacokinetic properties [1].
Because the 4-nitro substitution is strictly required for activity (while the 4-chloro analog is inactive), this specific compound is the necessary positive control for SAR studies investigating the electronic requirements of the carbamate binding pocket in cholinesterase enzymes. It allows researchers to isolate and quantify the impact of strong electron-withdrawing groups on target affinity [1].